molecular formula C9H19NO B2969950 2-(Oxepan-4-yl)propan-1-amine CAS No. 1508859-00-4

2-(Oxepan-4-yl)propan-1-amine

Cat. No. B2969950
CAS RN: 1508859-00-4
M. Wt: 157.257
InChI Key: RAIRNLNFJRSZFG-UHFFFAOYSA-N
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Description

2-(Oxepan-4-yl)propan-1-amine, also known as OXA-239, is a novel compound that has been gaining attention in scientific research for its potential applications in various fields.

Scientific Research Applications

2-(Oxepan-4-yl)propan-1-amine has been investigated for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In addition, this compound has been investigated for its potential as a tool for chemical biology research, such as the development of fluorescent probes for imaging studies.

Mechanism of Action

The mechanism of action of 2-(Oxepan-4-yl)propan-1-amine is not fully understood, but it is believed to act as a modulator of protein-protein interactions. Specifically, this compound has been shown to bind to the SH3 domain of the protein Grb2, which is involved in various signaling pathways. This binding may disrupt the protein-protein interactions that are necessary for proper signaling, leading to downstream effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being investigated. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. In addition, this compound has been shown to have neuroprotective effects in animal models of Alzheimer's and Parkinson's disease. However, more research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of 2-(Oxepan-4-yl)propan-1-amine is its high purity and stability, which makes it suitable for use in various lab experiments. In addition, the synthesis method for this compound is relatively easy to perform and has a high yield. However, one limitation of this compound is its relatively low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-(Oxepan-4-yl)propan-1-amine. One direction is to further investigate its potential as a drug candidate for the treatment of various diseases. In addition, more research is needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects. Finally, there is potential for the development of new fluorescent probes based on this compound for use in imaging studies.

Synthesis Methods

The synthesis of 2-(Oxepan-4-yl)propan-1-amine involves the reaction of 3-aminopropyl oxepane with acrylonitrile in the presence of a catalyst. The resulting product is purified using column chromatography to obtain pure this compound. This synthesis method has been reported to have a high yield and is relatively easy to perform.

properties

IUPAC Name

2-(oxepan-4-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-8(7-10)9-3-2-5-11-6-4-9/h8-9H,2-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAIRNLNFJRSZFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1CCCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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